molecular formula C10H8FNO B15086753 6-Fluoro-7-methylindole-3-carboxaldehyde

6-Fluoro-7-methylindole-3-carboxaldehyde

Cat. No.: B15086753
M. Wt: 177.17 g/mol
InChI Key: LDUOKLSFGWBBCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methylindole-3-carboxaldehyde typically involves the fluorination of 7-methylindole-3-carboxaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methylindole-3-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-7-methylindole-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylindole-3-carboxaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and specificity to its molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 6-Bromo-7-methylindole
  • 1-Methylindoline-5-carbaldehyde
  • 5-Methylindole-3-carboxaldehyde

Comparison: 6-Fluoro-7-methylindole-3-carboxaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

6-fluoro-7-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUOKLSFGWBBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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